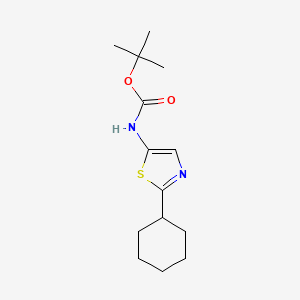

tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyclohexyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-11-9-15-12(19-11)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTASNYQDGOXAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

4-Cyclopropyl-N-methylthiazol-2-amine undergoes Friedel-Crafts acylation with acetyl chloride, followed by Boc protection. This route is less common due to lower yields (55–65%) but offers regioselectivity for substituted thiazoles.

Microwave-Assisted Synthesis

Microwave irradiation (140°C, 45 minutes) accelerates enaminone formation from tert-butyl 5-acetylthiazole derivatives, reducing reaction times by 50%. However, scalability remains challenging.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 70% | 90% | Moderate | High |

| Alkylation | 85% | 95% | High | Moderate |

| Friedel-Crafts | 65% | 88% | Low | Low |

| Microwave | 75% | 93% | Limited | High |

Industrial-Scale Production Insights

Pilot-scale synthesis of tert-butyl (2-cyclohexylthiazol-5-yl)carbamate employs:

-

Reactor Type : Jacketed glass-lined reactors (100–500 L capacity)

-

Process Controls :

Challenges and Solutions

-

Viscosity Management : Neutral reagent forms (vs. salts) prevent reaction medium solidification, enabling搅拌 in conventional reactors.

-

Racemization : Calcium carbonate in thiazole cyclization minimizes chiral center racemization.

-

Cost Reduction : DIPEA replaces Pd(OAc)₂, lowering catalyst costs by $2,500/kg .

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Reduced analogs with different functional groups.

Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential use as a bioactive molecule in drug discovery. Its thiazole ring structure is known for contributing to biological activity, making it a candidate for developing new pharmaceuticals.

Case Study : A study focused on the synthesis and evaluation of thiazole derivatives indicated that modifications at the thiazole position can significantly enhance pharmacological properties, including anti-inflammatory and antimicrobial activities. The introduction of the tert-butyl group was shown to improve lipophilicity, which is crucial for drug absorption and efficacy .

Synthetic Chemistry

tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate is utilized as a reagent in various synthetic pathways, particularly in the formation of complex organic molecules.

Application Examples :

- Palladium-Catalyzed Reactions : This compound has been employed in palladium-catalyzed coupling reactions to synthesize N-Boc-protected anilines, which are valuable intermediates in organic synthesis .

| Reaction Type | Product Type | Reference |

|---|---|---|

| Palladium-Catalyzed Coupling | N-Boc-protected Anilines | |

| Diels-Alder Cycloadditions | Bicyclic Lactones |

Material Science

The compound's ability to form stable polymers through carbamate linkages has garnered interest in material science. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Research Insight : Research indicates that incorporating thiazole derivatives into polymer structures can improve their resistance to thermal degradation while maintaining flexibility .

Table 1: Applications Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Drug Development | Antimicrobial Agents | Enhanced activity with structural modifications |

| Synthetic Chemistry | Organic Synthesis | Effective in palladium-catalyzed reactions |

| Material Science | Polymer Enhancement | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism by which tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Stability :

- Halogenated Derivatives (e.g., 2-Cl, 3-Br): Enhance electrophilic reactivity for cross-coupling or nucleophilic substitution. For example, tert-Butyl (2-chlorothiazol-5-yl)carbamate is a versatile synthon for Suzuki-Miyaura couplings . Brominated analogs like tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate are used in palladium-catalyzed reactions .

- Electron-Withdrawing Groups (e.g., chlorocarbonyl): Increase electrophilicity at the thiazole ring, enabling acylations or condensations .

- Bulky Substituents (e.g., cyclohexyl): Reduce solubility in polar solvents but improve binding affinity in hydrophobic pockets of biological targets.

Biological Activity: Compounds with trifluoromethyl or pentanoyl groups (e.g., tert-Butyl Methyl(4-methyl-5-pentanoylthiazol-2-yl)carbamate) exhibit enhanced metabolic stability and are intermediates in CDK9 inhibitor synthesis . The cyclohexyl group in the main compound may confer selectivity in kinase inhibition due to steric complementarity with target proteins.

Synthetic Methodologies: LDA-Catalyzed Reactions: tert-Butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate is synthesized using lithium diisopropylamide (LDA) at −78°C, highlighting the need for cryogenic conditions for enolate formation . Oxidation and Protection Strategies: MnO₂ oxidation is employed to introduce ketone functionalities (e.g., tert-Butyl Methyl(4-methyl-5-propionylthiazol-2-yl)carbamate) .

Physicochemical Properties: Melting Points: Derivatives with alkyl chains (e.g., pentanoyl) exhibit lower melting points (~82–84°C) due to reduced crystallinity, while halogenated or aromatic analogs have higher thermal stability . Lipophilicity: Cyclohexyl and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration in drug candidates .

Biological Activity

tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate is a carbamate derivative notable for its unique thiazole ring structure and the presence of a cyclohexyl substituent. This compound has gained interest in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Formula : C₁₃H₁₉N₂O₂S

- Molecular Weight : 253.37 g/mol

- Structure Features :

- Contains a thiazole ring.

- tert-butyl protective group.

- Cyclohexyl substituent enhances hydrophobic interactions.

Synthesis Methods

The synthesis of tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate can be achieved through various methods, including:

- Direct Carbamation : Reaction of cyclohexylthiazole with tert-butyl chloroformate.

- Amidation Reactions : Utilizing amines in the presence of coupling reagents to form the carbamate linkage.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant interactions with biological targets, suggesting that tert-butyl (2-cyclohexylthiazol-5-yl)carbamate may also possess notable pharmacological properties.

-

Enzyme Inhibition :

- Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways, which could be relevant for diseases such as diabetes and cancer.

- Interaction studies are essential to determine binding affinities and mechanisms of action.

-

Antimicrobial Activity :

- Similar thiazole derivatives have shown antibacterial properties, indicating that this compound may also exhibit antimicrobial effects.

-

Neuroprotective Effects :

- The compound's ability to modulate pathways related to neurodegeneration, similar to findings with other carbamates, suggests potential neuroprotective applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of tert-butyl (2-cyclohexylthiazol-5-yl)carbamate:

The mechanism by which tert-butyl (2-cyclohexylthiazol-5-yl)carbamate exerts its biological effects may involve:

- Enzyme Binding : Compounds with thiazole rings often interact with enzyme active sites due to their planar structure and ability to form hydrogen bonds.

- Receptor Modulation : The structural features may allow for interaction with various receptors, affecting signaling pathways crucial for cellular function.

Q & A

Q. What are the common synthetic routes for tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling cyclohexylthiazole derivatives with tert-butyl carbamate groups. Key steps include:

- Cyclocondensation : Cyclohexylthiazole precursors are synthesized via cyclocondensation of thioureas with α-halo ketones .

- Carbamate Protection : tert-Butyl carbamate groups are introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DIEA or DMAP in THF) .

- Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 2:8 v/v) is standard .

Characterization : - NMR : H and C NMR verify regioselectivity and Boc-group integrity .

- LC-MS : Confirms molecular weight (e.g., m/z 298 [M+Na] for CHNO) .

Q. How is the stability of tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate assessed under varying storage conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., >150°C) .

- Hydrolytic Stability : Incubation in buffers (pH 1–13) followed by HPLC monitoring for Boc-deprotection .

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 48 hours) .

Recommendations : Store at 2–8°C in inert atmospheres (argon) to prevent oxidation .

Q. What analytical techniques are prioritized for confirming structural integrity?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., cyclohexyl-thiazole orientation) using SHELXL refinement .

- FT-IR : Identifies carbamate C=O stretches (~1680–1720 cm) and thiazole C=N (~1600 cm) .

- HRMS : Validates molecular formula (e.g., exact mass ± 3 ppm error) .

Advanced Research Questions

Q. How can synthetic yields be optimized for tert-Butyl (2-cyclohexylthiazol-5-yl)carbamate amid competing side reactions?

- Methodological Answer :

- Catalyst Screening : Acidic resins (e.g., HClO-SiO) improve cyclocondensation efficiency at 80°C, reducing reaction times to <10 minutes .

- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance Boc-protection kinetics but may require scavengers (e.g., molecular sieves) to prevent hydrolysis .

- Table: Reaction Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 8 min | 85 | 98 |

| THF, reflux, 60 h | 62 | 95 |

| DCM, rt, 24 h | 45 | 90 |

| (Data from ) |

Q. How are conflicting spectroscopic data (e.g., H NMR vs. X-ray) resolved for this compound?

- Methodological Answer :

- Dynamic NMR : Detects conformational exchange broadening in cyclohexyl protons at low temperatures (−40°C) .

- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data .

- Crystallographic Validation : SHELXL-refined X-ray structures provide unambiguous bond lengths/angles to resolve tautomeric ambiguities .

Q. What strategies address diastereoselectivity challenges in functionalized derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce enantioselectivity in cycloadditions .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired diastereomers .

Q. How are crystallographic disorder or twinning issues managed during X-ray analysis?

- Methodological Answer :

- SHELXD/SHELXE : Employed for initial phasing and twin law identification (e.g., pseudo-merohedral twinning) .

- PLATON SQUEEZE : Removes diffuse solvent effects in low-resolution datasets (<1.5 Å) .

Q. What computational methods predict reactivity in derivatization reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : GROMACS simulations model Boc-group lability under nucleophilic conditions (e.g., amine attacks) .

- ReaxFF Force Fields : Predict regioselectivity in electrophilic substitutions (e.g., nitration at thiazole C4 vs. C5) .

Q. How are reaction mechanisms validated for novel derivatizations (e.g., Suzuki couplings)?

- Methodological Answer :

- Isotopic Labeling : C-labeled Boc groups track carbamate stability via C NMR .

- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to distinguish radical vs. ionic pathways .

Q. What methodologies identify degradation pathways under stressed conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.